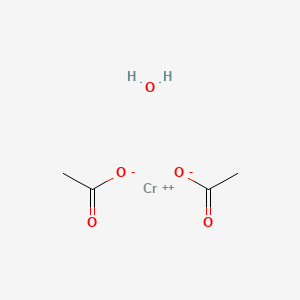

Chromous acetate monohydrate

Description

Propriétés

IUPAC Name |

chromium(2+);diacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cr.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGMCLNOCJDESP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343317 | |

| Record name | Acetic acid, chromium(2+) salt, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14976-80-8 | |

| Record name | Chromous acetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium(2+) salt, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMOUS ACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3FYF8441T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Chromous Acetate Monohydrate and Analogues

Optimized Laboratory Synthesis Routes for Cr₂(OAc)₄(H₂O)₂

The synthesis of chromous acetate (B1210297) dihydrate, Cr₂(OAc)₄(H₂O)₂, is a classic procedure in inorganic chemistry, often used to demonstrate skills in handling air-sensitive compounds. wikipedia.orgchemeurope.com The compound is notable for its quadruple bond between the two chromium atoms and its distinct brick-red color. wikipedia.orgumb.edu

Methodologies Involving Reduction of Chromium(III) Precursors

A common and traditional route to chromous acetate dihydrate involves the reduction of a chromium(III) compound in an aqueous solution. wikipedia.org Typically, this process starts with a chromium(III) salt, such as chromium(III) chloride, which is reduced to the chromium(II) state. researchgate.net Zinc metal is frequently employed as the reducing agent in an acidic medium, usually with hydrochloric acid. umb.edureddit.com The progress of the reduction is visually indicated by a color change of the solution from the green of Cr(III) to the characteristic blue of Cr(II). umb.eduumb.edu

Alternative reducing agents to zinc have been explored. While magnesium and manganese could theoretically reduce Cr(III) due to their more negative standard reduction potentials, there is a risk of over-reduction. stackexchange.com The choice of zinc is practical as it effectively reduces Cr(III) to Cr(II) without proceeding further. stackexchange.com

Once the blue solution of Cr(II) is obtained, it is treated with a solution of sodium acetate. This results in the rapid precipitation of the bright red chromous acetate dihydrate. wikipedia.orgprepchem.com

A summary of a typical reduction process is presented in the table below.

| Step | Reactants | Conditions | Observation |

| 1 | Chromium(III) chloride, Zinc metal, Hydrochloric acid | Aqueous solution | Solution turns from green to blue |

| 2 | Blue Cr(II) solution, Sodium acetate solution | Aqueous solution | Bright red precipitate of Cr₂(OAc)₄(H₂O)₂ forms |

Techniques for Oxygen Exclusion and Product Isolation

The chromium(II) ion is highly susceptible to oxidation by atmospheric oxygen. umb.edu Therefore, the synthesis and isolation of chromous acetate must be conducted under anaerobic conditions. A common technique involves carrying out the reaction under a stream of an inert gas, such as nitrogen or carbon dioxide, to prevent the ingress of air. prepchem.com The evolution of hydrogen gas during the reduction of Cr(III) with zinc and hydrochloric acid can also serve to displace oxygen from the reaction vessel. reddit.com

Once precipitated, the chromous acetate is collected by filtration. It is crucial to avoid drawing air through the filter cake. umb.edu The product is typically washed with deaerated water, followed by ethanol (B145695) and ether to facilitate drying. mdma.ch The final product, a red powder, should be stored in a desiccator or under an inert atmosphere to prevent oxidation. prepchem.com The quality of the synthesis is often judged by the stability of the product's color; a well-prepared sample will retain its vibrant red hue, while exposure to air leads to discoloration. wikipedia.orgchemeurope.com

Synthesis of Anhydrous Chromous Acetate

The anhydrous form of chromous acetate, Cr₂(OAc)₄, can be prepared from the dihydrate or through direct synthesis routes.

Development of Open-Air Synthetic Protocols

While traditional methods for synthesizing chromium(II) compounds require strict exclusion of oxygen, a more recent development has been the establishment of an open-air synthesis for anhydrous chromous acetate. researchgate.nete-asct.org This one-pot reaction involves the reaction of chromium metal with a mixture of acetic acid and acetic anhydride (B1165640) in the presence of hydrobromic acid. researchgate.net A modification of this method uses hydrochloric acid instead of hydrobromic acid. e-asct.orge-asct.org The reaction is heated near the boiling point of the acids, and the color of the solution changes from gray to green and finally to a dark brown or purple, indicating the formation of the product. rsc.org This method is considered superior to many multi-step procedures that necessitate stringent anaerobic conditions. researchgate.net

| Reactants | Reagents | Conditions | Product |

| Chromium powder | Acetic acid, Acetic anhydride, Hydrochloric acid | Heated to ~120 °C for approximately 1.5 hours | Anhydrous Chromous Acetate (red powder) |

Sublimation Techniques for Crystalline Anhydrous Forms

Crystalline anhydrous chromous acetate can be obtained through the sublimation of the amorphous powder that results from heating the dihydrate under vacuum at 100°C. researchgate.net This process yields pale, yellow-brown crystals. The anhydrous form has a significantly shorter Cr-Cr bond distance (2.288 Å) compared to the dihydrate (2.362 Å). wikipedia.org

Another route to anhydrous chromium(II) carboxylates involves the reaction of chromocene (B72048) with the corresponding carboxylic acid. wikipedia.org

Crystal Growth and Control of Morphology

The growth of high-quality, large-sized crystals of chromous acetate and its derivatives is of interest for detailed structural studies. e-asct.org However, their susceptibility to oxidation under aerobic conditions presents a challenge. researchgate.net

A method for the rapid synthesis of sub-millimeter-scale single crystals of ligand-coordinated Cr₂(OAc)₄L₂ (where L is a ligand) involves dissolving anhydrous chromous acetate in a degassed ligand solvent and then employing a drop-drying process. researchgate.net

Seed-mediated growth has also been shown to be an effective technique for producing larger crystals with well-defined facets and improved yields in a shorter time. e-asct.orge-asct.org This method involves introducing seed crystals of anhydrous chromous acetate into a degassed solution of the ligand. The crystallization is then promoted by rapid cooling of the solution. e-asct.org This process relies on heterogeneous crystallization, where the seed crystals provide a surface for the preferential formation of larger crystals. e-asct.org The morphology of the resulting crystals can be influenced by factors such as the solvent and the rate of cooling.

Seed-Mediated Growth Techniques for Enhanced Crystallinity

A significant advancement in the synthesis of ligand-coordinated chromium(II) acetate, including the monohydrate, involves the use of seed-mediated growth. e-asct.org This technique is designed to produce single crystals with higher crystallinity, faster growth rates, and improved yields compared to traditional methods. e-asct.org The fundamental principle of this method is to bypass the kinetically slow nucleation step of crystallization by introducing pre-existing "seeds" of the desired material into the growth solution. e-asct.orge-asct.org

The process begins with a solution that already contains small crystallites of anhydrous chromium(II) acetate. e-asct.org These crystallites act as nucleation seeds, providing a solid-liquid interface where further crystallization can preferentially occur. e-asct.orge-asct.org This phenomenon, known as heterogeneous crystallization, lowers the energy barrier that typically hinders the formation of a new crystal nucleus, thereby boosting the crystallization process. e-asct.org A large temperature gradient, often achieved by rapidly cooling the solution in a freezer to temperatures such as -20 °C, accelerates the growth of the crystals on the seed surfaces. e-asct.org This rapid cooling and subsequent freezing of the aqueous solution also provides a protective barrier against oxidation. e-asct.org

The result is the formation of large, high-quality crystals with well-defined facets. e-asct.orge-asct.org The quality and purity of the products, such as water-coordinated chromium(II) acetate, are confirmed using analytical techniques like Raman spectroscopy. e-asct.org This seed-mediated approach offers a distinct advantage over previous methods that relied on spontaneous nucleation from clear, saturated solutions, which were often slow and resulted in lower yields. e-asct.orge-asct.org

| Growth Method | Seeding | Key Process | Typical Outcome | Reference |

| Traditional Solution Growth | No (Spontaneous Nucleation) | Slow cooling of a clear, saturated solution | Low yield, kinetically slow | e-asct.orge-asct.org |

| Seed-Mediated Growth | Yes (Pre-existing crystallites) | Rapid cooling of a solution containing seeds | High yield, large high-quality crystals, fast | e-asct.orge-asct.org |

Ligand Vapor Diffusion Methods for Coordinated Complexes

The Ligand Vapor Diffusion (LVD) method is a novel, gram-scale synthesis technique for producing high-quality chromium(II) acetate with axial ligands, such as chromous acetate monohydrate. e-asct.org This approach circumvents the limitations of traditional solution-based methods, which are often plagued by poor yields and the risk of oxidation due to the compound's sensitivity. e-asct.orgresearchgate.net The LVD method is notable for achieving nearly 100% yield without the need for solvent degassing. e-asct.org

The methodology involves the diffusion of vapor-phase ligands onto solid, anhydrous chromium(II) acetate crystals without any dissolution of the solid. e-asct.org In a typical setup, anhydrous chromium(II) acetate powder is placed in a large vessel. A smaller, open container with the desired liquid ligand (e.g., water to form the monohydrate) is then placed inside the larger vessel, which is then sealed. e-asct.org The ligand evaporates, and its vapor diffuses throughout the sealed container, reacting directly with the surface of the anhydrous chromous acetate crystals to trigger the coordination reaction. e-asct.org

The effectiveness and progress of the reaction can be monitored by varying the amount of the liquid ligand and the reaction time. e-asct.org The high purity of the resulting coordinated complexes has been confirmed by powder X-ray diffraction studies. e-asct.org This simple and efficient route for ligand coordination via vapor diffusion is applicable for preparing a variety of ligand-coordinated complexes. e-asct.org

| Ligand (for LVD) | Starting Material | Reaction Phase | Typical Yield | Key Advantage | Reference |

| Water (H₂O) | Anhydrous Chromium(II) Acetate | Solid-Vapor | Nearly 100% | Degassing-free, high-yield | e-asct.org |

| Pyridine (B92270) | Anhydrous Chromium(II) Acetate | Solid-Vapor | Nearly 100% | Degassing-free, high-yield | e-asct.org |

Analogous Chromous Carboxylates and Their Preparation

Analogues of chromous acetate can be synthesized by substituting the acetate group with other carboxylates. wikipedia.org These syntheses often leverage the established chemistry of chromium(II) and its affinity for carboxylate ligands. A common strategy for preparing chromous carboxylates begins with the reduction of a chromium(III) salt in an aqueous solution. wikipedia.org Zinc is frequently used as the reducing agent, converting the Cr(III) species to the characteristic blue Cr(II) ion in solution. wikipedia.org This is followed by the addition of the sodium salt of the desired carboxylic acid, which leads to the precipitation of the corresponding chromous carboxylate complex. wikipedia.org

Another synthetic route involves the direct reaction of chromocene with a carboxylic acid (RCO₂H), which results in the formation of the dimeric chromous carboxylate, Cr₂(O₂CR)₄, and the elimination of cyclopentadiene. wikipedia.org This method is effective for a variety of carboxylic acids. wikipedia.org

Furthermore, chromium(II) hydrazine (B178648) carboxylate has been prepared by adding solid hydrazine carboxylic acid (N₂H₃COOH) to a freshly prepared chromous chloride solution, yielding a lilac-colored precipitate of Cr(N₂H₃COO)₂·H₂O. ias.ac.in Industrial-scale preparations may involve heating a mixture of a Cr(III) salt, a C2-C5 alkyl carboxylic acid, and a metal hydroxide (B78521) in an aqueous solution. google.com While this patent describes the synthesis of Cr(III) carboxylates, the general principles of reacting a chromium salt with a carboxylic acid are foundational, with the synthesis of Cr(II) analogues requiring either a distinct reduction step or the use of air-sensitive Cr(II) starting materials. wikipedia.orggoogle.com

| Carboxylic Acid/Salt Source | Chromium Source | General Method | Resulting Chromous Carboxylate | Reference |

| Sodium Propionate | Cr(III) salt reduced by Zn | Reduction followed by precipitation | Chromous propionate | wikipedia.orggoogle.com |

| Other Carboxylic Acids (RCO₂H) | Chromocene | Reaction with elimination of cyclopentadiene | Cr₂(O₂CR)₄ | wikipedia.org |

| Hydrazine Carboxylic Acid | Chromous Chloride | Precipitation from solution | Cr(N₂H₃COO)₂·H₂O | ias.ac.in |

| Acetic Acid | Cr(III) compound reduced by Zn | Reduction followed by precipitation | Cr₂(OAc)₄(H₂O)₂ | wikipedia.org |

Elucidating the Structural Chemistry and Bonding in Chromous Acetate Monohydrate

Investigations into the Chromium-Chromium Quadruple Bond

First synthesized by Eugène-Melchior Péligot in 1844, the unusual nature of the bonding in chromous acetate (B1210297) was not fully recognized for over a century. wikipedia.orgwikipedia.org The compound is notable for the presence of a quadruple bond between the two chromium(II) ions, a feature that distinguishes it in the field of coordination chemistry. This strong covalent interaction between the metal centers is a defining characteristic of its structure. wikipedia.org

Theoretical and Experimental Evidence for Quadruple Bonding

The existence of the chromium-chromium quadruple bond is supported by a confluence of theoretical and experimental data. wikipedia.orgresearchgate.net From a theoretical standpoint, molecular orbital theory provides a robust framework for understanding this interaction. The quadruple bond is described as arising from the overlap of four d-orbitals from each chromium atom: one σ bond from the overlap of d(z²) orbitals, two π bonds from the overlap of d(xz) and d(yz) orbitals, and one δ bond from the overlap of the d(xy) orbitals. alchetron.comchemeurope.com This σ²π⁴δ² configuration accounts for the eight electrons involved in the metal-metal bond. wikipedia.org

Quantum chemical studies, particularly those employing multiconfigurational methods like CASSCF and CASPT2, have been crucial in accurately describing the ground-state wavefunction and predicting the properties of dichromium compounds. rsc.orgnih.gov While Density Functional Theory (DFT) can be problematic for these systems, combined DFT/CASSCF/CASPT2 methods have shown success in modeling the geometry and electronic spectra. rsc.orgresearchgate.net These calculations confirm the multiconfigurational nature of the chromium-chromium bond, which is a consequence of the weaker overlap of d-orbitals in first-row transition metals. rsc.org

Experimentally, the short distance between the two chromium atoms provides compelling evidence for the quadruple bond. alchetron.com In the dihydrate form, Cr₂(OAc)₄(H₂O)₂, the Cr-Cr bond length is approximately 2.36 Å. This short internuclear distance, coupled with the compound's diamagnetic nature, strongly supports the presence of a quadruple bond. alchetron.comwikipedia.org Further evidence comes from vibrational spectroscopy, which has been used to study the Cr-Cr stretching modes. researchgate.net

| Evidence Type | Key Findings |

| Theoretical | Molecular orbital theory predicts a σ²π⁴δ² electronic configuration. wikipedia.org |

| Multiconfigurational quantum chemical methods (CASSCF/CASPT2) are necessary for accurate modeling. rsc.orgnih.gov | |

| Experimental | Short Cr-Cr bond distance of ~2.36 Å in the dihydrate. |

| Diamagnetic properties of the compound. alchetron.comwikipedia.org | |

| Vibrational spectroscopy reveals Cr-Cr stretching frequencies. researchgate.net |

Correlation between Ligand Basicity and Metal-Metal Bond Distance

The length of the chromium-chromium quadruple bond is not static and is influenced by the nature of the ligands attached to the dimeric core. A clear correlation exists between the basicity of the axial ligands and the metal-metal bond distance. beloit.edu As the Lewis basicity of the axial ligand increases, the Cr-Cr bond length tends to increase. rsc.org This is because electron-donating axial ligands contribute to the empty δ* antibonding orbitals, which in turn affects the energy gap between the δ and δ* orbitals and weakens the metal-metal bond. rsc.org

For instance, the Cr-Cr distance in the anhydrous form of chromous acetate is shorter than in the dihydrate, where water molecules act as axial ligands. wikipedia.org The substitution of water with other ligands of varying basicity allows for the fine-tuning of the Cr-Cr bond length. rsc.org This relationship has been systematically studied, demonstrating that the electronic properties of the ligands play a crucial role in modulating the structure of the dimeric core. beloit.eduacs.org

Studies on the Diamagnetic Nature of the Dimer

Chromous acetate monohydrate, with the chemical formula Cr₂(CH₃CO₂)₄(H₂O)₂, is a distinctive coordination compound known for its dimeric structure and intriguing magnetic properties. wikipedia.org The compound is notably diamagnetic, a characteristic that has been the subject of considerable scientific investigation. wikipedia.orgresearchgate.net This diamagnetism is a direct consequence of the strong metal-metal bond between the two chromium(II) ions.

The two chromium centers are bridged by four acetate ligands, and each chromium atom is also coordinated to a water molecule at an axial position. wikipedia.org This arrangement facilitates the formation of a quadruple bond between the chromium atoms. wikipedia.org This quadruple bond consists of one sigma (σ) bond, two pi (π) bonds, and one delta (δ) bond, arising from the overlap of the d-orbitals of the two metal centers. wikipedia.org The pairing of all electron spins within these molecular orbitals results in a net magnetic moment of zero, rendering the complex diamagnetic. researchgate.netcore.ac.uk

Magnetic susceptibility measurements have confirmed the absence of unpaired electrons in both the dihydrate and anhydrous forms of chromous acetate. wikipedia.orgresearchgate.net The low magnetic moment, coupled with the short Cr-Cr internuclear distance of approximately 236.2 ± 0.1 pm, provides strong evidence for the existence of the quadruple bond. wikipedia.org The diamagnetic nature of the dimer is a key indicator of the significant orbital overlap and covalent interaction between the two chromium ions.

It is noteworthy that the axial ligands can influence the magnetic properties. Studies have shown a transition from diamagnetism to paramagnetism can be induced by the excitation of electrons between the δ and δ* orbitals. e-asct.orgrsc.org The energy required for this transition is sensitive to the Lewis basicity of the axial ligands. e-asct.org

Interactive Data Table: Magnetic and Structural Properties of Chromous Acetate

| Property | Value | Reference |

| Magnetic Behavior | Diamagnetic | wikipedia.orgresearchgate.net |

| Cr-Cr Bond Distance (Dihydrate) | 236.2 ± 0.1 pm | wikipedia.org |

| Cr-Cr Bond Distance (Anhydrous) | 2.288 Å | wikipedia.org |

| Molecular Symmetry | D₄h (ignoring H atoms) | wikipedia.orgquora.com |

Hydrate (B1144303) Isomerism and Related Structural Variations

In the context of chromous acetate, the most common form is the dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂. In this structure, two water molecules act as axial ligands, directly bonded to the chromium atoms. wikipedia.org Upon heating to 100 °C, this dihydrate can be converted to the anhydrous form, Cr₂(CH₃CO₂)₄, which is a brown, oxygen-sensitive solid. wikipedia.org The removal of the water ligands results in a structural change, although the core dimeric unit with the quadruple bond is maintained. The Cr-Cr distance in the anhydrous form is notably shorter than in the dihydrate. wikipedia.org

While chromous acetate itself primarily exhibits this dihydrate-anhydrous variation, the broader concept of hydrate isomerism is well-illustrated by other chromium compounds, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O). This compound exists in several isomeric forms that differ in the number of coordinated water molecules and the placement of chloride ions:

[Cr(H₂O)₆]Cl₃: A violet-colored complex where all six water molecules are coordinated to the chromium ion. qsstudy.com

[Cr(H₂O)₅Cl]Cl₂·H₂O: A grey-green isomer with five coordinated water molecules and one as water of crystallization. qsstudy.com

[Cr(H₂O)₄Cl₂]Cl·2H₂O: A bright green form with four coordinated water molecules and two as water of crystallization. qsstudy.com

These isomers display distinct chemical and physical properties due to the different coordination environments of the chromium ion. qsstudy.com This principle of hydrate isomerism, while more varied in chromium(III) salts, is fundamentally demonstrated by the existence of both the dihydrate and anhydrous forms of chromous acetate, where the water molecules can be either ligated or absent from the structure. wikipedia.org

Interactive Data Table: Comparison of Chromous Acetate Hydrates

| Compound | Formula | Color | Cr-Cr Bond Distance | Water Molecule Role |

| Chromous Acetate Dihydrate | Cr₂(CH₃CO₂)₄(H₂O)₂ | Red | 236.2 ± 0.1 pm | Ligand |

| Anhydrous Chromous Acetate | Cr₂(CH₃CO₂)₄ | Brown | 2.288 Å | Absent |

Reactivity and Mechanistic Studies of Chromous Acetate Monohydrate

Role as a Reducing Agent in Organic and Inorganic Transformations

The chromium(II) center in chromous acetate (B1210297) monohydrate serves as a potent reducing agent, capable of donating electrons in a variety of chemical reactions. alchetron.comumb.edu Its utility is particularly pronounced in organic synthesis, where it facilitates transformations that require mild and specific reducing conditions. The reactions are often characterized by single-electron transfer steps, which influences the reaction pathways and the nature of the products formed. wikipedia.orgalchetron.comchemeurope.com

Chromous acetate is effectively employed in the dehalogenation of specific organic compounds. alchetron.comchemeurope.com Research has demonstrated its capability to reduce carbon-halogen bonds in substrates such as α-bromoketones and chlorohydrins. wikipedia.orgalchetron.comchemeurope.com The reaction involves the reductive removal of the halogen atom, a transformation that is valuable in synthetic organic chemistry. The mechanism of these dehalogenation reactions is believed to proceed through single-electron (1e⁻) transfer steps. wikipedia.orgalchetron.com In some instances, the radical intermediates formed during this process can lead to molecular rearrangements, resulting in the formation of unexpected products alongside the primary dehalogenated compound. wikipedia.orgchemeurope.com

Table 1: Examples of Dehalogenation Reactions using Chromous Acetate

| Substrate Class | Product Class | Mechanistic Feature | Reference |

| α-Bromoketones | Ketones | Reductive removal of bromine | wikipedia.orgalchetron.com |

| Chlorohydrins | Alcohols | Reductive removal of chlorine | wikipedia.orgalchetron.com |

The reducing action of chromous acetate is fundamentally an electron-transfer process. The Cr(II) ion has been used extensively as a model reagent in studies aimed at elucidating the mechanisms of electron-transfer reactions in both organic and inorganic systems. umb.eduumb.edu The dehalogenation of organic halides, for example, is understood to occur via a single-electron transfer from the chromium(II) center to the organic substrate. wikipedia.orgalchetron.comchemeurope.com This generates a radical anion, which then fragments to release a halide ion and an organic radical, ultimately leading to the final product. The kinetics and equilibria of electron transfer between chromium(II) and chromium(III) species have also been a subject of detailed investigation, providing insights into the fundamental processes governing these redox reactions. acs.org

Derivatization to Other Chromium(II) Compounds

Due to its straightforward and reliable synthesis, chromous acetate monohydrate is a frequently used and accessible starting material for the preparation of other chromium(II) compounds. alchetron.comchemeurope.comresearchgate.net Its acetate and water ligands can be substituted by other functional groups, allowing for the synthesis of a diverse range of Cr(II) derivatives.

For instance, it reacts with acetylacetone (B45752) to yield chromous acetylacetonate, a different Cr(II) coordination complex. wikipedia.org Analogues of chromous acetate have also been prepared by substituting the acetate with other carboxylates. alchetron.comchemeurope.com Furthermore, the axial water ligands can be replaced by other bases. chemeurope.com Anhydrous chromium(II) carboxylates can be synthesized directly from the reaction of chromocene (B72048) with the corresponding carboxylic acid, providing a convenient route to these air-sensitive materials. wikipedia.orgchemeurope.com This versatility makes chromous acetate a key precursor in the exploration of chromium(II) chemistry. umb.eduresearchgate.net

Reactions with Polymeric Systems: Polymer Cross-Linking Chemistry

Chromium(II) acetate and its trivalent successor, chromium(III) acetate, are significant reagents in polymer chemistry, primarily utilized as effective cross-linking agents to modify the physical properties of polymeric systems. The cross-linking process transforms linear or branched polymer chains into a three-dimensional network, leading to the formation of a gel with increased viscosity, thermal stability, and mechanical strength. This chemistry is particularly prominent in the formation of gelled polymers used in industrial applications, such as enhanced oil recovery.

Detailed Research Findings

The most extensively studied application of chromium acetate in polymer cross-linking involves its reaction with partially hydrolyzed polyacrylamide (HPAM). researchgate.net In this system, the chromium ions form stable cross-links with the carboxylate groups present on the HPAM polymer backbone. researchgate.net The initial step in this cross-linking mechanism is the uptake of chromium acetate by a carboxyl group on the polymer chain. researchgate.net

Research into the HPAM/chromium acetate system has revealed that the reaction's progress and outcome are significantly influenced by environmental conditions, particularly salinity. acs.org In formation water with low salinity, chromium acetate may not be able to effectively cross-link HPAM. acs.org However, as salinity increases, the cross-linking reaction is initiated, and its extent proceeds to an equilibrium point. acs.org

Mechanistic studies have identified two distinct types of cross-linking reactions that occur under different salinity conditions. acs.org

Intermolecular Cross-Linking: In high salinity environments, after the initial phase of intramolecular cross-linking, the reaction shifts to favor intermolecular cross-linking, which is a multistage reaction responsible for building the macroscopic gel network. acs.org

Composite systems have also been developed to enhance the properties of these gels. For instance, combining chromium acetate with a phenolic resin prepolymer (PRP) improves the thermal stability and mechanical properties of the resulting HPAM gel. scu.edu.cn In this composite system, a polynuclear hydroxyl bridge complex ion (Cr³⁺-PRP complex) is formed. scu.edu.cn The cross-linking then proceeds as a multiple complex reaction where some Cr³⁺ from the complex first reacts with HPAM, followed by the simultaneous reaction of the remaining chromium and the PRP with the polymer. scu.edu.cn

Beyond HPAM, chromous acetate has been utilized in other polymer modification reactions. It has been employed to initiate the graft copolymerization of styrene (B11656) onto chlorine-containing rubbers, such as chloroprene (B89495) rubber (CR) and chlorosulfonated polyethylene, in a mixed solvent system. researchgate.net

Data Tables

The formulation of chromium-crosslinked polymer gels is often optimized for specific performance characteristics like gelation time and strength. Research has identified effective concentration ranges for these components.

Table 1: Optimized Gel Formulation for Flue Gas Flooding Reservoirs

| Component | Concentration (wt%) | Role |

|---|---|---|

| Partially Hydrolyzed Polyacrylamide (HPAM) | 0.5 | Polymer Backbone |

| Chromium Acetate | 0.0625 | Cross-linking Agent |

| Thiourea | 1.0 | Oxygen Scavenger/Stabilizer |

| nano-SiO₂ | Varies | Stabilizer |

Data derived from studies on reinforced chromium acetate/HPAM gels. researchgate.net

The kinetics of the chromium uptake by HPAM are dependent on the concentrations of the reactants and the pH of the system. researchgate.net Decreasing the pH can slow the decomposition of the chromium acetate trimer, which may lead to a reduction in cross-linking density and weaker gel strength. researchgate.net

Table 2: Factors Influencing HPAM-Chromium Acetate Cross-Linking

| Parameter | Effect on Cross-Linking Reaction | Reference |

|---|---|---|

| Salinity | No cross-linking at very low salinity; increased reaction degree with higher salinity. acs.org | acs.org |

| Determines the prevalence of intramolecular vs. intermolecular cross-linking. acs.org | acs.org | |

| pH | A lower pH can retard the decomposition of the chromium acetate complex, potentially weakening the final gel. researchgate.net | researchgate.net |

| Reactant Concentration | The kinetics of chromium uptake are a function of chromium and HPAM concentrations. researchgate.net | researchgate.net |

Spectroscopic and Advanced Analytical Characterization Research

Electronic Absorption Spectroscopy (UV-Vis) Studies

UV-Vis spectrophotometry is a valuable tool for examining the electronic transitions within the [Cr₂(O₂CCH₃)₄(H₂O)₂] complex and for monitoring its stability and reactions in solution. The electronic structure, particularly the δ→δ* transition associated with the Cr-Cr quadruple bond, is of fundamental interest.

Studies on aqueous solutions of chromous acetate (B1210297) monohydrate dimer have utilized UV-Vis spectrophotometry to monitor changes over extended periods. researchgate.netlibis.be In one such study, aqueous solutions were monitored for 720 hours under various temperature and concentration conditions. researchgate.netlibis.be It was observed that the UV-Vis spectra of Cr(II) acetate solutions are comparatively stable over time, especially when compared to the significant changes seen in Cr(III) acetate solutions. researchgate.netlibis.beresearchgate.netsemanticscholar.org This relative stability indicates that the dimeric structure with its quadruple bond remains largely intact in aqueous solutions under the tested conditions. libis.be

However, changes in the spectra, influenced by temperature and concentration, can still be observed and are used to study the kinetics of any slow degradation or ligand exchange processes that may occur. researchgate.netlibis.beresearchgate.net For instance, at elevated temperatures (50°C), minor changes in the absorbance and wavelength of maximum absorption were noted over time, suggesting slow alteration of the chromium complex. libis.be The lowest energy electronic transition in chromous acetate dihydrate has been suggested to be a δ→π* transition, which provides insight into the complex's molecular orbital arrangement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in solution. Chromous acetate monohydrate is diamagnetic, a consequence of the strong coupling of electron spins in the quadruple bond, which makes it well-suited for NMR analysis without the complication of paramagnetic broadening. wikipedia.org

¹H NMR spectroscopy is particularly effective for monitoring the ligand environment and the integrity of the complex in solution. researchgate.netlibis.be In kinetic studies of aqueous solutions, ¹H NMR has been used to track chemical alterations of the chromium acetate complex over time. libis.be While the UV-Vis spectra of Cr(II) acetate solutions remain relatively stable, these solutions experience the most significant changes in their ¹H NMR behavior, indicating subtle but detectable alterations in the local environment of the protons. researchgate.netlibis.beresearchgate.netsemanticscholar.org

These NMR changes, which are more pronounced than those observed with UV-Vis, provide a sensitive method for studying the kinetics of processes like hydrolysis or ligand exchange. libis.be The signals from the methyl protons of the acetate ligands and the protons of the coordinated water molecules can be monitored for any shifts in their chemical environment or the appearance of new signals that would indicate the formation of different species in solution. libis.be

Vibrational Spectroscopy (FT-IR and Raman) of Chromous Acetate Monohydrate

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the bonding within the chromous acetate monohydrate molecule. These methods are used to identify characteristic vibrations of the acetate ligands, the water molecules, and, most notably, the unique Cr-Cr quadruple bond.

The most significant feature in the vibrational spectrum of chromous acetate is the stretching vibration of the Cr-Cr quadruple bond, ν(Cr-Cr). This vibration is a direct probe of the strength of the metal-metal bond. nih.gov Due to the symmetry of the molecule, this bond is highly polarizable and thus gives rise to a strong signal in the Raman spectrum. nih.gov The Raman spectrum of Cr₂(O₂CCH₃)₄(H₂O)₂ shows a characteristic overtone band related to the Cr-Cr stretching mode. nih.gov

FT-IR spectroscopy complements Raman data by providing information on infrared-active modes, particularly the metal-ligand vibrations. researchgate.net The interaction between the chromium atoms and the oxygen atoms of the bridging acetate ligands gives rise to Cr-O stretching vibrations. A vibrational band observed in the low-frequency region of the FT-IR spectrum, around 661 cm⁻¹, has been attributed to the Cr-O bond stretching mode, confirming the coordination of the acetate ligands to the chromium centers. researchgate.net

| Key FT-IR Vibrational Modes for Chromous Acetate Monohydrate | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Cr-O Stretch | 661 |

| C-O Stretch (Acetate) | Present |

| C-H Bends/Stretches (Acetate) | Present |

This table is based on available research data. Specific values for all modes are not detailed in all literature.

Vibrational spectroscopy is highly sensitive to the coordination environment of the chromium centers, including the nature of the axially coordinated ligands. nih.gove-asct.org The frequency of the Cr-Cr stretching vibration in Raman spectra is particularly indicative of the strength of the axial interactions. nih.gove-asct.org When the axially coordinated water molecules in Cr₂(O₂CCH₃)₄(H₂O)₂ are replaced by other ligands, the Cr-Cr bond strength is altered. nih.gov

An increase in the Lewis basicity of the axial ligand leads to greater electron donation into the antibonding orbitals of the Cr-Cr bond, which weakens the quadruple bond. nih.gove-asct.org This weakening is observed as a red-shift (a decrease in frequency) of the Cr-Cr vibration in the Raman spectrum. nih.govrsc.org For example, the overtone band associated with the Cr-Cr stretch shifts to lower wavenumbers as the axial ligand is changed from water to the more basic methanol (B129727). nih.gov This correlation provides a clear spectroscopic signature of the electronic effects of axial ligand coordination. nih.gov

| Effect of Axial Ligand on Cr-Cr Quadruple Bond Raman Signal | |

| Compound | Raman Overtone Band Position (cm⁻¹) |

| Anhydrous Cr₂(O₂CCH₃)₄ | ~790 |

| Cr₂(O₂CCH₃)₄(H₂O)₂ | ~750 |

| Cr₂(O₂CCH₃)₄(MeOH)₂ | ~730 |

Data extracted from graphical representations in scientific literature. nih.gov

In FT-IR spectroscopy, the coordination of the acetate ligands is characterized by the positions of their carboxylate (COO⁻) stretching bands. meetrajesh.com In the bridging "paddlewheel" structure of chromous acetate, the two oxygen atoms of the acetate group are coordinated to the two different chromium atoms. This bridging coordination mode gives rise to characteristic symmetric (ν_sym_) and asymmetric (ν_asym_) stretching frequencies, and the separation between these bands (Δν = ν_asym_ - ν_sym_) is a well-established indicator of the specific coordination geometry. chem-soc.si

X-ray Diffraction Studies.

X-ray diffraction (XRD) has been a pivotal technique in characterizing the solid-state structure of chromous acetate monohydrate and its related compounds. These studies have provided fundamental insights into the molecular geometry, crystal packing, and phase purity of these materials.

Single-Crystal X-ray Diffraction for Structural Elucidation.

Single-crystal X-ray diffraction has been instrumental in definitively determining the molecular structure of chromium(II) acetate complexes. The landmark study on chromous acetate dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂, revealed a dinuclear structure with a quadruple bond between the two chromium atoms. wikipedia.org Each chromium atom is coordinated in a square pyramidal geometry by four oxygen atoms from the bridging acetate ligands in the equatorial plane and a water molecule in the axial position. wikipedia.org The two chromium atoms are brought into close proximity, a hallmark of the paddlewheel structure. nih.gov

The anhydrous form of chromium(II) acetate has also been characterized by single-crystal X-ray diffraction, revealing a similar paddlewheel core structure but with a significantly shorter Cr-Cr bond distance compared to the dihydrate. researchgate.net This shortening of the bond is attributed to the absence of the axial water ligands. A variety of other adducts have been structurally characterized, demonstrating the versatility of the Cr₂(OAc)₄ core. For instance, the structure of [Cr₂(OAc)₄(THF)₂] has been determined, showing axially bound tetrahydrofuran (B95107) ligands. nih.gov These single-crystal studies provide precise bond lengths, bond angles, and crystallographic parameters that are essential for understanding the electronic structure and reactivity of these compounds.

| Compound | Crystal System | Space Group | Cr-Cr Bond Length (Å) | Reference |

|---|---|---|---|---|

| Cr₂(OAc)₄(H₂O)₂ | Monoclinic | C2/c | 2.362(1) | wikipedia.org |

| Cr₂(OAc)₄ | Triclinic | P-1 | 2.288(2) | researchgate.net |

| [Cr₂(OAc)₄(THF)₂] | Monoclinic | C2/c | Not specified | nih.gov |

Powder X-ray Diffraction for Phase Purity and Reaction Monitoring.

Powder X-ray diffraction (PXRD) is a valuable tool for assessing the bulk purity of synthesized chromous acetate monohydrate and for monitoring solid-state reactions. ncl.ac.uk The PXRD pattern of a crystalline material is a unique fingerprint, and comparison of an experimental pattern to a reference pattern calculated from single-crystal X-ray diffraction data allows for the confirmation of the desired phase and the detection of any crystalline impurities. ncl.ac.uke-asct.org

In the synthesis of chromous acetate monohydrate, PXRD can be used to ensure that the final product is free from starting materials or side products. e-asct.org Furthermore, PXRD is employed to monitor transformations of the compound, such as the dehydration of the dihydrate to the anhydrous form upon heating. e-asct.org The gradual change in the diffraction pattern can provide insights into the reaction progress and the presence of any intermediate phases. e-asct.org For example, in the synthesis of ligand-coordinated chromium(II) acetate, PXRD has been used to follow the reaction between the anhydrous chromium(II) acetate and the ligand vapor, confirming the formation of the desired product and its high purity. e-asct.orge-asct.org

Electrochemical Characterization Studies (e.g., Polarography).

The electrochemical behavior of chromium species, including those in acetate-containing solutions, has been investigated using techniques such as polarography. oup.com Polarography measures the current as a function of the applied potential at a dropping mercury electrode. metrohm.com Studies on chromium complexes in acetate buffer solutions have shown that the electrochemical properties are influenced by the pH of the solution and the presence of other ions. oup.com

For instance, the polarographic investigation of chromium(III)-EDTA complexes in an acetate buffer revealed catalytic currents in the presence of nitrate (B79036) ions. oup.com This indicates a chemical reduction of nitrate by the electrochemically generated chromium(II)-EDTA species at the electrode surface, followed by the re-oxidation of the chromium complex. oup.com While this study does not directly focus on chromous acetate monohydrate, it provides insight into the electrochemical behavior of chromium in an acetate medium. The reduction potentials and the nature of the polarographic waves can provide information about the stability and reactivity of different chromium oxidation states in this environment. The combination of acetate and oxalate (B1200264) ligands in chromium(III) plating baths has also been studied, indicating the role of acetate in the electrodeposition process. electrochemsci.org

Mass Spectrometry (FAB Mass Spectrometry) for Complex Identification.

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile coordination compounds. wikipedia.orgumd.edu In FAB-MS, the sample is dissolved in a liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process desorbs and ionizes the analyte molecules, primarily forming protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. wikipedia.org

While specific FAB-MS studies on chromous acetate monohydrate are not extensively reported in the provided search results, the technique has been widely applied to the characterization of various metal complexes. grafiati.comnih.gov For dinuclear complexes like chromous acetate, FAB-MS could potentially be used to confirm the molecular weight of the dimeric unit and to study the lability of the axial ligands. The fragmentation pattern, although generally limited in FAB, might provide information about the loss of ligands or the cleavage of the metal-metal bond. The technique is particularly useful for identifying the composition of complex mixtures and for characterizing reaction products in solution.

Coordination Chemistry of Chromous Acetate Monohydrate

Formation of Adducts with Various Axial Ligands

The water molecules in the axial positions of chromous acetate (B1210297) monohydrate are labile and can be readily substituted by a range of other ligands, leading to the formation of new adducts with the general formula Cr₂(OAc)₄L₂, where L is the new axial ligand. rsc.org This reactivity is often exploited to synthesize a variety of chromium(II) acetate derivatives. The formation of these adducts is typically achieved by dissolving anhydrous chromous acetate, Cr₂(OAc)₄, in a solvent containing the desired ligand. rsc.orgrsc.org The anhydrous form is a versatile precursor, prepared by heating the dihydrate, and its use in non-aqueous solvents allows for the introduction of a wide array of ligands. wikipedia.org

The synthesis of these adducts can be accomplished through several methods, including direct dissolution, interfacial diffusion, and vapor diffusion. rsc.orge-asct.org For instance, layering pyridine (B92270) over an aqueous solution of the dihydrate can lead to the precipitation of Cr₂(OAc)₄(py)₂. rsc.org A more direct approach involves dissolving the anhydrous acetate in the degassed ligand solvent, which has been successfully used to prepare adducts with methanol (B129727) (MeOH) and pyridine (py). rsc.orgrsc.org A novel and efficient method for gram-scale synthesis is ligand vapor diffusion (LVD), where the vapor of the ligand is allowed to diffuse onto solid anhydrous chromous acetate, leading to a high yield of the desired adduct. e-asct.org

The coordination of the axial ligand is a crucial step in the dissolution of anhydrous chromous acetate in certain solvents, as the coordination bond formation between the Lewis acidic chromium center and the Lewis basic ligand facilitates the process. rsc.org The range of ligands that can be incorporated into the axial positions is broad, including simple molecules like water and methanol, as well as heterocyclic amines such as pyridine. rsc.orge-asct.org The formation of these adducts is often accompanied by a noticeable color change, providing a visual indication of the coordination event. e-asct.org

Ligand Exchange Dynamics and Equilibria

The process of forming different adducts, such as those with pyridine or methanol, is itself a demonstration of ligand exchange, where the incoming ligand displaces the coordinated water molecule. rsc.orge-asct.org The equilibrium of this exchange process is influenced by several factors, including the concentration of the incoming ligand and its coordinating ability (Lewis basicity). For example, the reaction to form the pyridine adduct, Cr₂(OAc)₄(py)₂, from the dihydrate indicates that pyridine forms a more stable adduct under those conditions. rsc.org

The study of ligand exchange in similar dimeric ruthenium(III) acetate complexes has shown that the rate of exchange can be influenced by the nature of the other ligands in the complex and the incoming ligand, with mechanisms that can be either dissociative or interchange in nature. researchgate.net While direct quantitative comparisons cannot be made, these studies on analogous systems suggest that the ligand exchange dynamics in chromous acetate are likely complex and dependent on a variety of factors. The lack of specific quantitative studies on the kinetics and equilibria of axial ligand exchange in chromous acetate monohydrate in the provided literature highlights an area for potential future research.

Chelation and Polymeric Complex Formation

Beyond the formation of simple adducts with monodentate axial ligands, chromous acetate can participate in the formation of more complex structures involving chelation and the creation of coordination polymers. Chelation involves the coordination of a single ligand to a metal center through two or more donor atoms, forming a ring structure. While the acetate ligands in the parent molecule act as bridging ligands, other chelating ligands can interact with the chromium centers. For example, chromium(II) has been shown to form complexes with the chelating ligand ethylenediaminetetraacetic acid (EDTA). acs.org The reaction of chromous acetate with acetylacetone (B45752) results in the displacement of the acetate ligands to form chromous acetylacetonate, a chelate complex. wikipedia.org

Chromous acetate and other chromium(II) carboxylates can also serve as building blocks for the construction of coordination polymers. e-asct.org In these structures, the dimeric Cr₂(O₂CR)₄ units are linked together by bridging ligands to form one-, two-, or three-dimensional networks. For instance, a one-dimensional coordination polymer of a chromium(II) acetate derivative has been synthesized using the N,N'-donor ligand trans-1,2-bis(N-methylimidazol-2-yl)ethylene to link the paddlewheel units. e-asct.org

Furthermore, two-dimensional metal-organic frameworks (MOFs) based on chromium(II) carboxylate paddlewheel units have been prepared. e-asct.org In one example, chromium(II) isophthalate (B1238265) forms a 2D layered structure where the Cr₂(O₂CR)₄ units are linked by the isophthalate ligands, and water molecules occupy the axial positions. e-asct.org These polymeric structures are of great interest due to their potential applications in areas such as gas adsorption and storage. e-asct.org The ability of the chromous acetate core to bind with a variety of linking ligands opens up a wide field of possibilities for the design and synthesis of novel coordination polymers with tailored properties.

Applications in Advanced Chemical Synthesis and Catalysis Research

Utilization as a Precursor in Inorganic Synthesis

Chromous acetate (B1210297) monohydrate is a well-established and frequently utilized precursor in the synthesis of other chromium(II) compounds. Its relative stability compared to other chromous salts makes it an ideal starting material for accessing a variety of Cr(II) derivatives.

Due to its ease of preparation, chromous acetate monohydrate is often employed as a starting point for synthesizing other chromium(II) compounds. For instance, it can be used to prepare chromous chloride (CrCl₂) and its hydrates, which are also valuable reagents in their own right. The acetate ligands in the dimeric structure can be readily replaced by other ligands, allowing for the synthesis of a range of chromium(II) coordination complexes.

One notable example is the reaction of chromous acetate monohydrate with acetylacetone (B45752), which yields chromous acetylacetonate. This reaction demonstrates the facility with which the acetate bridges can be cleaved and substituted, opening pathways to a diverse array of Cr(II) complexes with different electronic and steric properties. Furthermore, analogues of chromous acetate can be prepared by employing other carboxylic acids in place of acetic acid, leading to a family of related dimeric chromium(II) carboxylates. The synthesis of anhydrous chromium(II) acetate can also be achieved, which in turn serves as a precursor for various axially-ligated chromium(II) acetate complexes.

The following table summarizes some of the chromium(II) compounds that can be synthesized from chromous acetate monohydrate.

| Precursor | Reagent(s) | Product(s) | Reference(s) |

| Chromous acetate monohydrate | Hydrochloric acid | Chromous chloride | |

| Chromous acetate monohydrate | Acetylacetone | Chromous acetylacetonate | |

| Chromous acetate monohydrate | Other carboxylic acids | Other chromium(II) carboxylates |

Catalytic Roles in Organic Reactions

The reactivity of the chromium(II) center in chromous acetate has led to its exploration as a catalyst in various organic transformations. Its ability to participate in electron transfer processes is a key feature of its catalytic activity.

Chromium-based catalysts have been shown to be effective in carbene transfer reactions, particularly in the formation of cyclopropanes. While much of the research in this area has focused on other chromium complexes, the fundamental reactivity of chromium ions is relevant. For example, chromium photocatalysis with diazo reagents and electron-rich alkenes leads to the formation of cyclopropanes under mild conditions. Another approach involves the chromium-catalyzed cyclopropanation of alkenes using bromoform, which proceeds through the in situ generation of a (bromomethylidene)chromium(III) species. These examples highlight the potential of chromium compounds to mediate the transfer of a carbene moiety to an alkene, a fundamental step in cyclopropanation.

There is a significant and ongoing effort in the field of catalysis to replace expensive and rare precious metals, such as rhodium and palladium, with more abundant and cost-effective alternatives. Chromium, being an earth-abundant metal, is an attractive candidate in this regard. The development of catalytic systems based on first-row transition metals like chromium is crucial for sustainable chemical synthesis. The demonstrated catalytic activity of chromium compounds in reactions like cyclopropanation positions them as potential substitutes for the precious metal catalysts traditionally used for these transformations.

Applications in Polymer Science Research (e.g., Hydrogel Formation Chemistry)

Chromous acetate has found applications in polymer science, primarily related to its reactivity in initiating or modifying polymerization processes. It has been investigated as a component in redox initiator systems for the radical polymerization of monomers such as vinyl acetate and methyl methacrylate. Additionally, chromous acetate has been used in the graft copolymerization of styrene (B11656) onto rubber. In the polymerization of styrene initiated by azobisisobutyronitrile (AIBN), chromium(II) ions have been observed to act as a retarder.

While chromous acetate (chromium(II)) has these documented roles, it is the related chromium(III) acetate that is more commonly associated with hydrogel formation. Chromium(III) acetate is known to act as a crosslinking agent for polymers like hydrolyzed polyacrylamide (HPAM) to form robust hydrogels. In these systems, the chromium(III) ions form coordinate bonds with the carboxylate groups on the polymer chains, creating a three-dimensional network structure characteristic of a hydrogel.

Use in Fundamental Studies of Metal-Metal Bonding and Antiferromagnetic Coupling

Chromous acetate monohydrate has played a pivotal role in the fundamental understanding of metal-metal bonding. Its dimeric structure, first reported by Eugène-Melchior Péligot in 1844 and structurally elucidated later, features a remarkably short chromium-chromium distance, which is indicative of a strong metal-metal bond. This bond is now understood to be a quadruple bond, one of the earliest and most studied examples of such an interaction. The formation of this quadruple bond involves the overlap of d-orbitals on the two chromium atoms, resulting in one sigma (σ), two pi (π), and one delta (δ) bond.

The study of chromous acetate monohydrate and its derivatives has provided valuable insights into the nature of these multiple bonds and how they are influenced by factors such as the nature of the bridging and axial ligands. The compound is diamagnetic, which is a direct consequence of the pairing of all the d-electrons in the formation of the quadruple bond. This diamagnetism is a key piece of evidence for the strong interaction between the two chromium centers. The study of the magnetic properties of related chromium(II) complexes, some of which exhibit ferromagnetic or antiferromagnetic behavior, provides a broader context for understanding magnetic exchange interactions mediated through various bonding pathways.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies of Metal-Metal Quadruple Bonds

Chromium(II) acetate (B1210297) was the first chemical compound synthesized that was later recognized to contain a quadruple bond. wikipedia.orgnih.gov This bond is a key feature of the dimer's structure and has been a subject of extensive quantum mechanical study. The formation of the quadruple bond between the two chromium(II) centers arises from the specific overlap of their d-orbitals. wikipedia.orgacs.orgchemeurope.com

The quadruple bond consists of one sigma (σ) bond, two pi (π) bonds, and one delta (δ) bond. wikipedia.orgacs.org This is a result of the overlap of four d-orbitals from each Cr(II) ion. The specific orbital contributions are detailed below:

Sigma (σ) bond: Formed by the overlap of the dz² orbitals along the internuclear axis.

Pi (π) bonds: Two degenerate π bonds are formed from the overlap of the dxz and dyz orbitals.

Delta (δ) bond: Formed by the face-to-face overlap of the dxy orbitals. wikipedia.orgchemeurope.com

This bonding model, described by the molecular orbital configuration σ²π⁴δ², successfully explains the compound's key features: its diamagnetism and the exceptionally short Cr-Cr distance of approximately 236.2 pm, which is shorter than the bond length in metallic chromium. wikipedia.orglibretexts.org The δ bond is particularly noteworthy as it is weaker and more sensitive to the rotational conformation of the molecule, enforcing the eclipsed geometry of the two Cr(OAc)₂ units. nih.gov The presence of this multiple bond also results in a narrow energy gap between the highest occupied molecular orbital (HOMO), which is the δ bonding orbital, and the lowest unoccupied molecular orbital (LUMO), the corresponding δ* antibonding orbital. acs.org

| Bond Type | Contributing Atomic Orbitals | Description |

|---|---|---|

| Sigma (σ) | dz² + dz² | Head-on overlap along the Cr-Cr axis, forming the strongest component of the multiple bond. |

| Pi (π) | dxz + dxz | Side-on overlap above and below the internuclear axis. |

| Pi (π) | dyz + dyz | Side-on overlap in front of and behind the internuclear axis. |

| Delta (δ) | dxy + dxy | Face-to-face overlap of all four lobes of the orbitals, responsible for the eclipsed conformation. |

Computational Modeling of Electronic Structure and Spectroscopy

Computational spectroscopy has become an indispensable tool for accurately modeling the electronic structure and interpreting the complex spectra of molecules with multiconfigurational electronic states, such as chromous acetate monohydrate. chemrxiv.org The notorious difficulty in modeling such systems stems from the complex interactions within the metal-metal bond.

Various computational methods have been employed to predict the geometric and spectroscopic properties of Cr₂(O₂CCH₃)₄(H₂O)₂. While methods like Density Functional Theory (DFT) can sometimes fail to accurately predict bond distances in such complexes, multireference methods provide a more accurate description. chemrxiv.org For instance, second-order multireference complete active space (CASPT2) methods have been shown to yield geometries in good agreement with experimental data. chemrxiv.org

A comparative study highlights the differences in calculated Cr-Cr bond distances:

DFT (M06 functional): Underestimates the bond distance significantly.

CASSCF: Overestimates the bond distance.

CASPT2: Provides a much-improved bond distance that is closer to the experimental value. chemrxiv.org

These computational approaches are also used to simulate vibrational spectra. The Cr-Cr symmetric stretching mode (ν(Cr₂)) is a key vibrational feature directly related to the strength of the quadruple bond. CASPT2 calculations have been used to compute this stretching frequency, providing results that align well with experimental observations from the electronic absorption spectrum, which suggest the mode lies between 150 and 250 cm⁻¹. chemrxiv.org

| Method | Calculated Cr-Cr Distance (Å) | Deviation from Experiment (Å) |

|---|---|---|

| Experimental (X-ray Crystallography) | 2.362 | N/A |

| DFT (M06) | 1.712 | -0.650 |

| CASSCF | 2.770 | +0.408 |

| CASPT2 | 2.419 | +0.057 |

Mechanistic Pathways of Reactions as Determined by Computational Methods

Computational chemistry offers profound insights into the step-by-step mechanisms of chemical reactions. For chromous acetate, these methods can be used to explore reactions such as ligand exchange and redox processes. wikipedia.org While specific computational studies on the reaction mechanisms of the monohydrate are not abundant, the methodologies are well-established for investigating analogous systems. rsc.orgnih.gov

A key reaction for Cr₂(OAc)₄(H₂O)₂ is the substitution of the axial water ligands. nih.govnih.gov Experimental studies on the coordination of other ligands, such as pyridine (B92270) or tetrahydrofuran (B95107) (THF), show that these reactions proceed readily. nih.govnih.gov A study on the synthesis of Cr₂(OAc)₄L₂ complexes via ligand vapor diffusion showed that the axial coordination of water onto anhydrous chromium(II) acetate occurs cleanly, without the formation of intermediates or byproducts. e-asct.org

Computational approaches, particularly DFT, can be used to model the mechanistic pathways of such ligand substitution reactions. These models can determine the energetics of the entire reaction coordinate, including:

Reactant and Product Energies: Calculating the relative stabilities of the initial complex ([Cr₂(OAc)₄(H₂O)₂]) and the product (e.g., [Cr₂(OAc)₄L₂]).

Transition State (TS) Structures and Energies: Identifying the highest energy point along the reaction pathway, which determines the reaction's activation energy and rate. rsc.org

Intermediates: Determining if any stable, transient species are formed during the reaction. e-asct.org

For example, a computational study could differentiate between a dissociative mechanism (where a water ligand leaves first, creating a five-coordinate intermediate) and an associative mechanism (where the incoming ligand binds first, creating a seven-coordinate transition state). Such studies provide a level of mechanistic detail that complements experimental observations. rsc.org

Crystal Field Theory and Ligand Field Theory Applications

Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), provide a framework for understanding the electronic structure and properties of transition metal complexes, including color and magnetism. acs.orglibretexts.orgmit.edu In chromous acetate monohydrate, each chromium(II) ion is in an approximately octahedral coordination environment, bonded to four oxygen atoms from the bridging acetate ligands in a square plane, one axial water molecule, and the other chromium atom. wikipedia.org

The Cr(II) ion has a d⁴ electron configuration. youtube.com In an octahedral field created by the ligands, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). mit.edu For a d⁴ ion, there are two possible electron configurations depending on the magnitude of the crystal field splitting (Δo) versus the spin-pairing energy (P):

High-spin: If Δo < P, electrons will occupy the e_g orbitals before pairing in the t₂g orbitals, leading to the configuration t₂g³e_g¹ with four unpaired electrons and strong paramagnetism.

Low-spin: If Δo > P, electrons will pair in the t₂g orbitals first, leading to the configuration t₂g⁴e_g⁰ with two unpaired electrons.

However, chromous acetate monohydrate is diamagnetic, which contradicts the predictions for a simple mononuclear d⁴ complex. This discrepancy is fundamentally resolved by moving beyond CFT/LFT to a molecular orbital description that accounts for the strong covalent interaction between the two metal centers—the quadruple bond (as discussed in Section 8.1). The formation of the σ²π⁴δ² molecular orbitals leads to a complete pairing of all d-electrons from the two Cr(II) ions, resulting in the observed diamagnetism.

Historical and Pedagogical Context in Chemical Research

Significance as a Benchmark Compound for Synthetic Skill Development in Inorganic Chemistry Education

The synthesis of chromous acetate (B1210297) monohydrate has long been a classic and formidable experiment in undergraduate inorganic chemistry laboratories. wikipedia.orgchemeurope.com Its preparation is traditionally used to evaluate and refine the synthetic skills and patience of students. wikipedia.orgumb.eduumb.edu The primary challenge lies in the compound's pronounced sensitivity to air. chemeurope.com The chromium(II) ion is readily oxidized to the more stable chromium(III) state in the presence of oxygen. umb.eduumb.edu

This sensitivity provides immediate visual feedback on the success of the experimental technique. The desired product is a vibrant, brick-red solid. chemeurope.comslideshare.net Any accidental introduction of air during the synthesis, even in minute quantities, is readily indicated by a discoloration of the product, often to a greenish hue characteristic of Cr(III) compounds. wikipedia.orgumb.edu Successfully preparing the pure, bright red compound requires careful manipulation of an air-free apparatus, testing a student's ability to handle reagents under inert conditions. umb.edu This challenging synthesis serves as a practical examination of core laboratory competencies, including the handling of air-sensitive materials and the execution of reactions under a controlled atmosphere. umb.edu For generations of inorganic chemists, this synthesis has been a rite of passage, a true "test of skill and patience." umb.eduumb.edu

The typical laboratory synthesis involves the reduction of an aqueous solution of a chromium(III) compound, such as potassium dichromate, to the blue chromous (Cr(II)) state using a reductant like zinc metal in an acidic medium. wikipedia.orgchemeurope.comumb.edu This blue solution is then treated with sodium acetate, causing the immediate precipitation of the bright red chromous acetate monohydrate. wikipedia.orgchemeurope.com

Table 1: Color Changes in the Synthesis of Chromous Acetate Monohydrate

| Stage of Reaction | Chromium Oxidation State | Observed Color |

|---|---|---|

| Starting Material (e.g., Dichromate) | Cr(VI) | Orange |

| Intermediate | Cr(III) | Green |

| Reduced Species | Cr(II) | Blue |

Contributions to the Understanding of Metal-Metal Bonding Evolution

Chromous acetate monohydrate was instrumental in revolutionizing the understanding of chemical bonding, particularly the concept of metal-metal multiple bonds. Although first prepared by Eugène-Melchior Péligot in 1844, its unusual diamagnetism and dimeric structure remained a puzzle for many decades. wikipedia.orgwikipedia.orgsohag-univ.edu.eg Each chromium(II) ion possesses four d-electrons, which would typically result in a paramagnetic compound; however, the compound's diamagnetic nature pointed towards a strong interaction between the two metal centers, causing the pairing of all electrons. sohag-univ.edu.egaip.org

The true breakthrough came more than a century after its initial synthesis. In the 1950s, its unique "Chinese lantern" or "paddlewheel" structure was uncovered. wikipedia.org However, it was the seminal work of F. Albert Cotton and his colleagues that provided the theoretical framework to understand the bonding. wikipedia.org They proposed the existence of a quadruple bond between the two chromium atoms to account for the compound's short Cr-Cr distance and diamagnetism. wikipedia.orgsohag-univ.edu.eg

This was the first chemical compound recognized to contain a quadruple bond. wikipedia.org The formulation of its molecular orbital description, involving the overlap of four d-orbitals from each metal (one σ, two π, and one δ bond), was a landmark achievement. wikipedia.orgchemeurope.com The delta (δ) bond, arising from the face-to-face overlap of dxy orbitals, was a particularly novel concept. chemeurope.com This discovery opened up a new field of research into compounds containing multiple bonds between metal atoms, fundamentally altering theories of chemical bonding. acs.org

The Cr-Cr bond distance in chromous acetate monohydrate (Cr₂(OAc)₄(H₂O)₂) is approximately 236.2 pm. wikipedia.orgchemeurope.com This distance is sensitive to the nature of the axial ligands, the groups bound to the chromium atoms along the axis of the Cr-Cr bond. e-asct.org For instance, in the anhydrous form, the Cr-Cr distance is shorter. wikipedia.org This variation underscores the influence of the broader coordination environment on the nature of the metal-metal bond.

Table 2: Selected Chromium-Chromium Bond Distances

| Compound | Cr-Cr Bond Distance (pm) | Reference |

|---|---|---|

| Cr₂(OAc)₄(H₂O)₂ | 236.2 ± 0.1 | wikipedia.orgchemeurope.com |

| Anhydrous Cr₂(OAc)₄ | 228.8 | wikipedia.org |

Role in the Advancement of Coordination Chemistry Principles

The structure and reactivity of chromous acetate monohydrate have significantly contributed to the foundational principles of coordination chemistry. Its dimeric structure, where four acetate ligands bridge the two chromium centers, provided a quintessential example of a binuclear complex with bridging ligands. wikipedia.org

The coordination geometry around each chromium atom is octahedral. wikipedia.orgquora.com Four oxygen atoms from the acetate ligands form a square plane around the chromium, with the fifth coordination site occupied by the other chromium atom (via the quadruple bond) and the sixth site occupied by a water molecule in an axial position. wikipedia.org This "paddlewheel" structure is a now-classic motif in coordination chemistry, also seen in analogous compounds of rhodium(II) and copper(II). wikipedia.orgchemeurope.com

Furthermore, the study of chromous acetate monohydrate and its derivatives has been pivotal in understanding the influence of axial ligands on the properties of a complex. The water molecules in the axial positions can be replaced by other ligands, such as pyridine (B92270). e-asct.orge-asct.org These substitutions can measurably alter the properties of the complex, including the length and strength of the Cr-Cr quadruple bond. e-asct.org This demonstrated a key principle of coordination chemistry: the properties of a metal center can be finely tuned by modifying its ligand environment. The compound's role as a stable, easily prepared starting material for other chromium(II) compounds further cemented its importance in the exploration of coordination chemistry. chemeurope.comumb.edu

Q & A

Q. What are the optimal synthetic protocols for preparing high-purity chromous acetate monohydrate, and what factors influence yield and stability?

Chromous acetate monohydrate (Cr(CHCOO)(HO)) is typically synthesized via reduction of Cr(III) precursors using zinc in acidic aqueous conditions, followed by precipitation with sodium acetate. Critical factors include:

- Oxygen exclusion : The compound is highly air-sensitive, requiring inert atmospheres (e.g., nitrogen or carbon dioxide) during synthesis to prevent oxidation to Cr(III) species .

- Temperature control : Reactions are performed at ambient temperatures to avoid thermal decomposition .

- Precursor purity : Impurities in starting materials (e.g., CrCl) can lead to side reactions, reducing yield . Yield optimization relies on stoichiometric control (e.g., excess zinc) and rapid filtration to isolate the bright red precipitate .

Q. How does the binuclear structure of chromous acetate monohydrate influence its physical and chemical properties?

The compound features a dichromium core bridged by four acetate ligands and two water molecules, with a Cr–Cr quadruple bond (σ + 2π + δ) that confers exceptional stability. Key implications include:

- Diamagnetism : The paired electrons in the Cr–Cr bond result in diamagnetic behavior, distinguishing it from mononuclear Cr(II) species, which are paramagnetic .

- Low solubility : The hydrophobic acetate ligands limit solubility in polar solvents, necessitating non-aqueous media for reactions . Structural confirmation requires X-ray crystallography or EXAFS, as early magnetic susceptibility studies erroneously proposed tetrahedral coordination .

Q. What precautions are critical for handling chromous acetate monohydrate in experimental workflows?

- Air-sensitive storage : Store under argon or nitrogen in sealed, light-resistant containers to prevent oxidation .

- Solvent selection : Use deoxygenated solvents (e.g., ethanol, THF) for reactions; avoid protic solvents that may displace bridging ligands .

- Waste disposal : Neutralize residual Cr(II) with dilute HO to oxidize to less toxic Cr(III) before disposal .

Advanced Research Questions

Q. How can electronic absorption spectroscopy and computational modeling resolve contradictions in the electronic structure of chromous acetate monohydrate?

Early studies conflicted over the assignment of d-orbital splitting due to the compound’s unusual diamagnetism. Modern approaches include:

- Ligand field theory (LFT) : Calculations incorporating the Cr–Cr bond and acetate bridging ligands align with experimental UV-Vis spectra, showing absorption bands at 450–500 nm attributed to δ→δ* transitions .

- DFT studies : Simulated bond lengths (Cr–Cr ≈ 2.36 Å) match crystallographic data, confirming the quadruple bond’s contribution to stability . Discrepancies in historical magnetic data arose from incomplete structural knowledge; modern techniques reconcile these via explicit modeling of the binuclear core .

Q. What mechanistic insights does chromous acetate monohydrate provide for Cr(II)-mediated organic reductions?

The compound serves as a model for studying electron-transfer pathways in redox reactions. Key findings include:

- Single-electron transfer (SET) : Cr(OAc)(HO) reduces α,β-epoxy ketones to β-hydroxy ketones via radical intermediates, as demonstrated in cholestane derivatives .

- Solvent effects : Reactions in ethanol or diglyme enhance yields by stabilizing the transition state, while acidic conditions promote disproportionation . Kinetic studies using stopped-flow spectroscopy reveal rate constants (k ≈ 10 Ms) dependent on ligand exchange dynamics .

Q. How does the oxidation kinetics of chromous acetate monohydrate in aqueous vs. non-aqueous media inform its stability in catalytic applications?

- Aqueous media : Rapid oxidation occurs via O absorption, forming Cr(III) oxides (e.g., CrOOH), with pseudo-first-order kinetics (t < 1 hour under ambient O) .

- Non-aqueous media : Stability improves in aprotic solvents (e.g., DMF), where oxidation rates decrease by 10-fold due to limited O solubility . Thermogravimetric analysis (TGA) shows dehydration at 115°C, followed by Cr–Cr bond cleavage above 200°C .

Data Contradiction Analysis

Q. Why do historical studies report conflicting magnetic properties for chromous acetate monohydrate?

Early magnetic susceptibility measurements (e.g., by King and Garner) incorrectly assumed mononuclear Cr(II) geometry, leading to misinterpretation of diamagnetism as evidence for tetrahedral coordination. X-ray diffraction (Van Niekerk and Schoening, 1951) later revealed the binuclear structure, reconciling diamagnetism with the Cr–Cr quadruple bond . Modern EPR and SQUID magnetometry confirm the absence of unpaired electrons .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro